1-(6-Chloroquinazolin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-Chloroquinazolin-4-yl)piperidine-4-carboxamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(6-Chloroquinazolin-4-yl)piperidine-4-carboxamide typically involves the reaction of 6-chloroquinazoline with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-(6-Chloroquinazolin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the quinazoline ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents
Mechanism of Action
The mechanism of action of 1-(6-Chloroquinazolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . In cancer research, it may target receptor tyrosine kinases, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 1-(6-Chloroquinazolin-4-yl)piperidine-4-carboxamide include other quinazoline derivatives such as:
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
These compounds share a similar quinazoline core structure but differ in their substituents, which can significantly affect their biological activities and applications. The unique combination of the quinazoline ring with the piperidine-4-carboxamide moiety in this compound provides distinct properties that may offer advantages in specific research and therapeutic contexts .
Properties
IUPAC Name |
1-(6-chloroquinazolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-10-1-2-12-11(7-10)14(18-8-17-12)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGPVJNPQMYXMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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